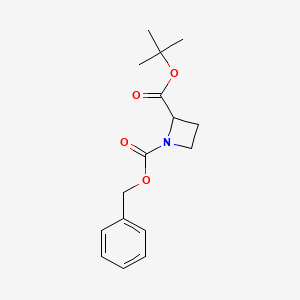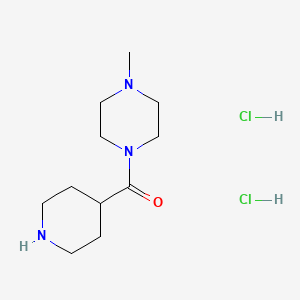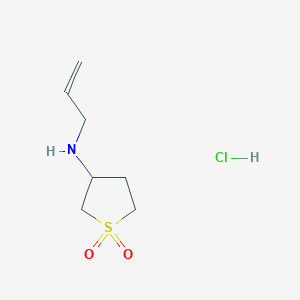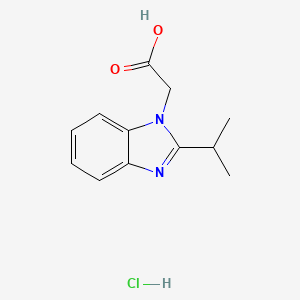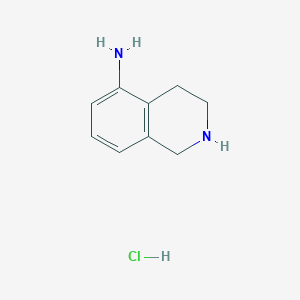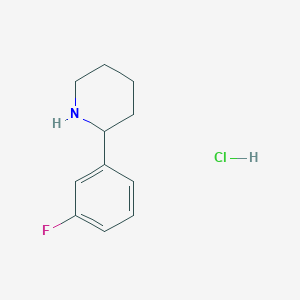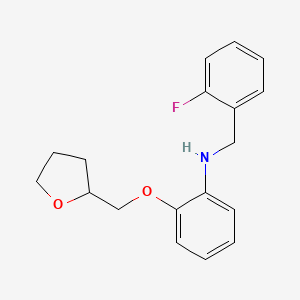
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
説明
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline, commonly referred to as NFBFMA, is a heteroaromatic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. NFBFMA has also been used in the synthesis of other compounds, such as quinolines and coumarins, and as a precursor for the synthesis of other heterocyclic compounds.
科学的研究の応用
NFBFMA has been studied for its potential applications in a variety of scientific fields. It has been used as a precursor for the synthesis of other heterocyclic compounds, such as quinolines and coumarins. NFBFMA has also been studied for its antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound has been used in the synthesis of other compounds, such as thiophene derivatives, and has been studied for its potential applications in drug delivery systems.
作用機序
The mechanism of action of NFBFMA is still under investigation. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, it is thought that NFBFMA may act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory mediators, such as cytokines and chemokines. Finally, this compound has been studied for its potential antifungal activity, as it has been found to inhibit the growth of several fungal species.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFBFMA have not been extensively studied. However, it has been found to possess antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound has been found to possess anti-cancer activity, as it has been found to inhibit the growth of several cancer cell lines. Finally, NFBFMA has been studied for its potential applications in drug delivery systems.
実験室実験の利点と制限
The main advantage of using NFBFMA in laboratory experiments is its availability. This compound is relatively easy to synthesize, and is readily available from chemical suppliers. Additionally, the synthesis of NFBFMA can be easily scaled up for larger-scale experiments. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. As a result, it is important to use an appropriate solvent for the synthesis and storage of this compound.
将来の方向性
There are a number of potential future directions for the study of NFBFMA. First, further research is needed to elucidate the exact mechanism of action of this compound. Additionally, further research is needed to investigate the potential applications of this compound in drug delivery systems. Finally, further studies are needed to investigate the potential therapeutic applications of NFBFMA, including its potential use as an anti-cancer agent.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-16-8-2-1-6-14(16)12-20-17-9-3-4-10-18(17)22-13-15-7-5-11-21-15/h1-4,6,8-10,15,20H,5,7,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQDGIAREBUWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




